molecular formula C13H10BrClOZn B14875668 4-[(4'-Chlorophenoxy)methyl]phenylZinc bromide

4-[(4'-Chlorophenoxy)methyl]phenylZinc bromide

Cat. No.: B14875668
M. Wt: 363.0 g/mol
InChI Key: JKABIPBFNLUSDS-UHFFFAOYSA-M
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Description

4-[(4’-Chlorophenoxy)methyl]phenylzinc bromide, 0.25 M in tetrahydrofuran, is an organozinc reagent widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, where it serves as a nucleophilic partner to form carbon-carbon bonds. The presence of the 4’-chlorophenoxy group enhances its reactivity and selectivity in various synthetic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4’-Chlorophenoxy)methyl]phenylzinc bromide typically involves the reaction of 4-[(4’-Chlorophenoxy)methyl]bromobenzene with zinc dust in the presence of a suitable solvent like tetrahydrofuran. The reaction is usually carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:

4-[(4’-Chlorophenoxy)methyl]bromobenzene+Zn4-[(4’-Chlorophenoxy)methyl]phenylzinc bromide\text{4-[(4'-Chlorophenoxy)methyl]bromobenzene} + \text{Zn} \rightarrow \text{4-[(4'-Chlorophenoxy)methyl]phenylzinc bromide} 4-[(4’-Chlorophenoxy)methyl]bromobenzene+Zn→4-[(4’-Chlorophenoxy)methyl]phenylzinc bromide

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of high-purity reagents and controlled reaction conditions are crucial to minimize impurities and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-[(4’-Chlorophenoxy)methyl]phenylzinc bromide undergoes various types of reactions, including:

    Cross-Coupling Reactions: It is commonly used in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds.

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the zinc-bromide bond is replaced by other functional groups.

Common Reagents and Conditions

    Palladium Catalysts: Palladium-based catalysts are frequently used in cross-coupling reactions involving this compound.

    Solvents: Tetrahydrofuran is the preferred solvent due to its ability to stabilize the organozinc reagent.

    Reaction Conditions: Reactions are typically carried out under an inert atmosphere to prevent oxidation and degradation of the organozinc reagent.

Major Products Formed

The major products formed from reactions involving 4-[(4’-Chlorophenoxy)methyl]phenylzinc bromide depend on the specific reaction conditions and reagents used. In cross-coupling reactions, the primary products are often biaryl compounds or other complex organic molecules.

Scientific Research Applications

4-[(4’-Chlorophenoxy)methyl]phenylzinc bromide has a wide range of applications in scientific research, including:

    Organic Synthesis: It is used to construct complex organic molecules through cross-coupling and substitution reactions.

    Medicinal Chemistry: The compound is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Material Science: It is used in the preparation of advanced materials, such as polymers and nanomaterials, due to its ability to form stable carbon-carbon bonds.

    Biological Studies: Researchers use this compound to modify biomolecules and study their interactions and functions.

Mechanism of Action

The mechanism of action of 4-[(4’-Chlorophenoxy)methyl]phenylzinc bromide involves the formation of a reactive organozinc intermediate. This intermediate can undergo various transformations, such as oxidative addition and reductive elimination, to form new carbon-carbon bonds. The presence of the 4’-chlorophenoxy group enhances the reactivity and selectivity of the compound in these reactions.

Comparison with Similar Compounds

Similar Compounds

    4-[(2’-Chlorophenoxy)methyl]phenylzinc bromide: Similar in structure but with the chlorine atom in a different position, affecting its reactivity and selectivity.

    4-[(4’-Methoxyphenoxy)methyl]phenylzinc bromide: Contains a methoxy group instead of a chlorine atom, leading to different electronic and steric properties.

    4-[(4’-Fluorophenoxy)methyl]phenylzinc bromide:

Uniqueness

4-[(4’-Chlorophenoxy)methyl]phenylzinc bromide is unique due to the presence of the 4’-chlorophenoxy group, which enhances its reactivity and selectivity in various synthetic applications. This makes it a valuable reagent in organic synthesis, particularly in the formation of complex organic molecules.

Properties

Molecular Formula

C13H10BrClOZn

Molecular Weight

363.0 g/mol

IUPAC Name

bromozinc(1+);1-chloro-4-(phenylmethoxy)benzene

InChI

InChI=1S/C13H10ClO.BrH.Zn/c14-12-6-8-13(9-7-12)15-10-11-4-2-1-3-5-11;;/h2-9H,10H2;1H;/q-1;;+2/p-1

InChI Key

JKABIPBFNLUSDS-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=CC=[C-]1)COC2=CC=C(C=C2)Cl.[Zn+]Br

Origin of Product

United States

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